N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

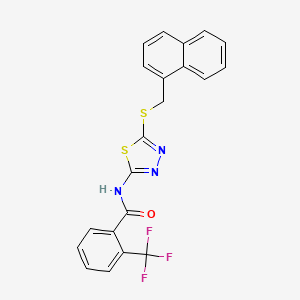

This compound features a 1,3,4-thiadiazole core substituted with a naphthalen-1-ylmethylthio group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. Its structural uniqueness lies in the combination of a bulky naphthalene group and a strongly electron-withdrawing trifluoromethyl group, which may enhance lipophilicity and metabolic stability compared to simpler analogs. Spectroscopic characterization (IR, NMR, MS) confirms its synthesis and structural integrity .

Properties

IUPAC Name |

N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3OS2/c22-21(23,24)17-11-4-3-10-16(17)18(28)25-19-26-27-20(30-19)29-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRQPXSDXDMDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that incorporates a 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The compound features a naphthalen-1-ylmethyl thio group and a trifluoromethyl benzamide moiety. The presence of the thiadiazole ring enhances its interaction with biological targets due to its electron-withdrawing nature and ability to participate in various chemical reactions.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown efficacy against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.0039 µg/mL for Gram-positive bacteria .

- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and Apergillus oryzae, revealing promising antifungal effects .

Anticancer Activity

The compound's potential anticancer activities have been explored through various studies:

- Mechanism of Action : Research suggests that derivatives of thiadiazole induce apoptosis via caspase-dependent pathways. This mechanism is crucial for the development of anticancer agents as it leads to programmed cell death in cancer cells .

- In Vitro Studies : In vitro assays have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation effectively. Specific studies indicate that these compounds can target multiple pathways involved in tumor growth and metastasis .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Synthesis and Characterization : A study synthesized various thiadiazole derivatives and characterized their structures using spectroscopic methods. These compounds were screened for their biological activities, confirming their potential as antimicrobial agents .

- Comparative Analysis : Another study compared the biological activities of different benzamide derivatives containing thiadiazole groups. The results highlighted that modifications in side chains significantly influence their antimicrobial potency and selectivity against different microbial strains .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related 1,3,4-thiadiazole derivatives:

Physicochemical Properties

- Lipophilicity : The naphthalene and trifluoromethyl groups in the target compound likely increase lipophilicity (logP > 3.5), enhancing membrane permeability compared to analogs with smaller substituents (e.g., ethylthio: logP ~2.5) .

- Solubility: Bulky aromatic groups may reduce aqueous solubility, whereas compounds with polar acetamide or phenoxy groups (e.g., 5k, 5l) show improved solubility .

- Melting Points : The target compound’s melting point is expected to exceed 200°C due to rigid aromatic stacking, contrasting with aliphatic analogs (e.g., 5g: 168–170°C) .

Q & A

Basic: What synthetic routes are employed to synthesize this compound, and how is its structural integrity validated?

Methodological Answer:

The compound is synthesized via multi-step reactions involving thiadiazole core formation and subsequent functionalization. A typical approach includes:

- Step 1: Condensation of thiosemicarbazide with carboxylic acid derivatives to form the 1,3,4-thiadiazole ring.

- Step 2: Introduction of the naphthalen-1-ylmethylthio group via nucleophilic substitution or thiol-alkylation reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Coupling with 2-(trifluoromethyl)benzamide using carbodiimide-mediated amide bond formation.

Structural Validation:

- IR Spectroscopy: Confirms presence of thioether (C-S, ~600–700 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and CF₃ groups .

- NMR: ¹H NMR identifies aromatic protons (naphthalene, benzene) and methylene protons (SCH₂); ¹³C NMR confirms trifluoromethyl carbon (~120 ppm, q, J = 280 Hz) .

- Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .

Basic: What in vitro models are used to evaluate its anticancer activity, and what parameters define potency?

Methodological Answer:

- Cell Lines: Activity is tested against cancer cell lines (e.g., MCF-7, A549, PC3) using MTT or SRB assays. For example, IC₅₀ values ≤ 0.1 mmol·L⁻¹ indicate high potency .

- Selectivity: Cytotoxicity against non-cancerous lines (e.g., NIH3T3) assesses therapeutic index .

- Mechanistic Assays: Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) are evaluated to confirm pro-apoptotic or cytostatic effects .

Example Data:

| Cell Line | IC₅₀ (mmol·L⁻¹) | Reference |

|---|---|---|

| MCF-7 | 0.084 ± 0.020 | |

| A549 | 0.034 ± 0.008 |

Advanced: How do structural modifications (e.g., substituents on thiadiazole) influence target binding and potency?

Methodological Answer:

- SAR Studies: Systematic substitution of the naphthalenylmethylthio or benzamide groups reveals critical interactions. For example:

- Free Energy Perturbation (FEP): Computational modeling quantifies binding energy changes (ΔΔG) upon substituent modification, guiding optimization .

Key Finding:

Replacing naphthalene with smaller aryl groups reduces BBB penetration by ~40%, highlighting its role in CNS-targeted activity .

Advanced: What computational strategies predict BBB permeability and guide CNS-targeted design?

Methodological Answer:

- FEP Simulations: Calculate relative binding free energies to NMDA receptors, prioritizing compounds with high BBB penetration .

- Machine Learning Models: Use descriptors like LogP, polar surface area (PSA), and P-glycoprotein substrate likelihood to predict permeability .

- In Silico ADMET: Tools like SwissADME or admetSAR estimate pharmacokinetic parameters (e.g., CYP450 inhibition, half-life) .

Example Data:

| Parameter | Predicted Value | Reference |

|---|---|---|

| LogP | 3.8 | |

| BBB Permeability (PSA) | < 90 Ų |

Advanced: How are contradictory bioactivity data resolved across different assays or cell lines?

Methodological Answer:

- Assay Validation: Confirm consistency across replicates and orthogonal assays (e.g., ATP vs. LDH release for cytotoxicity) .

- Target Engagement Studies: Use thermal shift assays or SPR to verify direct binding to purported targets (e.g., tyrosine kinases) .

- Meta-Analysis: Compare data with structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives) to identify outliers due to assay-specific artifacts .

Case Study:

A compound showing high potency in MCF-7 but low activity in PC3 may reflect differential expression of target proteins (e.g., aromatase in hormone-dependent cancers) .

Advanced: What strategies optimize ADMET properties without compromising potency?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., amides) with ester prodrugs to enhance oral bioavailability .

- Metabolic Stability: Introduce fluorine atoms (e.g., CF₃) or replace labile esters with amides to reduce CYP450-mediated degradation .

- Toxicity Mitigation: Screen for hERG inhibition and genotoxicity (Ames test) early in development .

Example Optimization:

Replacing a methyl group with trifluoromethyl improves metabolic half-life from 2.1 to 6.5 hours in murine models .

Advanced: How is crystallographic data utilized to validate binding modes or guide synthesis?

Methodological Answer:

- X-Ray Crystallography: Resolve ligand-receptor co-crystal structures to identify critical hydrogen bonds or hydrophobic pockets (e.g., NMDA receptor antagonist binding) .

- Density Functional Theory (DFT): Predict molecular geometry and electronic properties to rationalize reactivity in synthesis (e.g., thiadiazole ring stability) .

Key Insight:

Crystal structures of analogous compounds reveal planar thiadiazole rings, favoring π-stacking with aromatic residues in kinase ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.